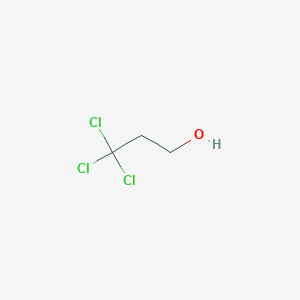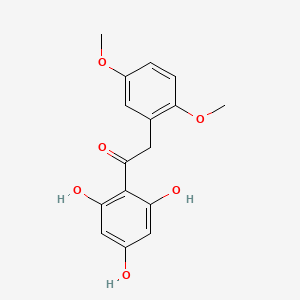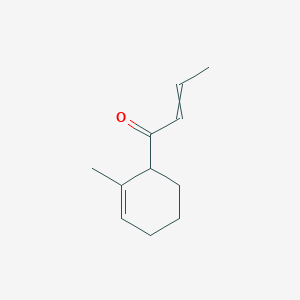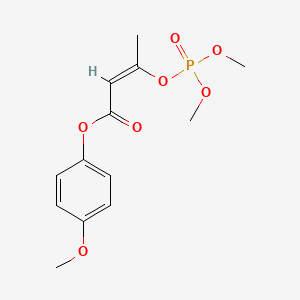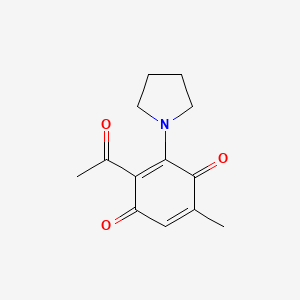![molecular formula C22H44O4Si B14493655 3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) CAS No. 65203-72-7](/img/structure/B14493655.png)
3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) typically involves a multi-step process. One common method includes the reaction of diethylsilane with 3-methyloctan-2-one in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[(Ethane-1,2-diylbis(oxy))dipropanoic acid: Shares structural similarities but differs in functional groups.
Dimethyl 3,3’-[(ethane-1,2-diylbis(oxy))bis(4,1-phenylene)]dipropionate: Another related compound with distinct properties.
Uniqueness
3,3’-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
65203-72-7 |
|---|---|
Fórmula molecular |
C22H44O4Si |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
3-[diethyl-(3-methyl-2-oxooctan-3-yl)oxysilyl]oxy-3-methyloctan-2-one |
InChI |
InChI=1S/C22H44O4Si/c1-9-13-15-17-21(7,19(5)23)25-27(11-3,12-4)26-22(8,20(6)24)18-16-14-10-2/h9-18H2,1-8H3 |
Clave InChI |
VMPNCYYIUBXHET-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C(=O)C)O[Si](CC)(CC)OC(C)(CCCCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


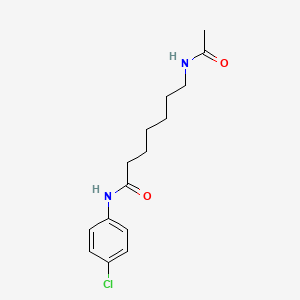
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
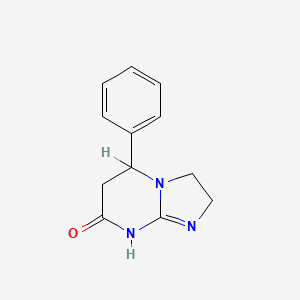
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)

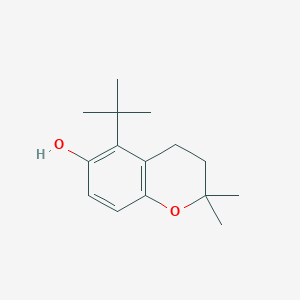
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)
